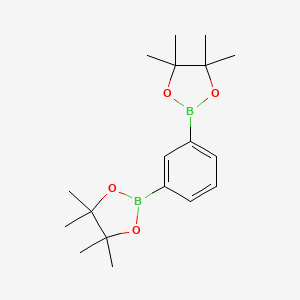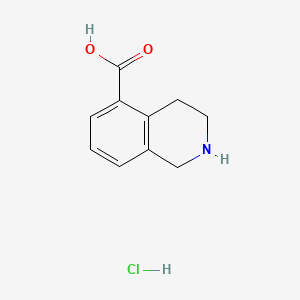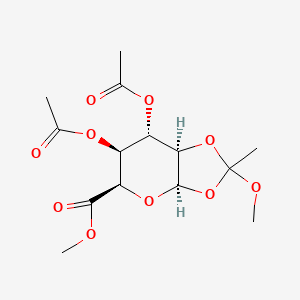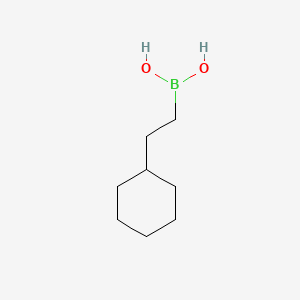
2-Cyclohexylethylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylethylboronic acid is a boronic acid derivative with the molecular formula C8H17BO2 . It has a molecular weight of 156.03 .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds which includes 2-Cyclohexylethylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The InChI code for 2-Cyclohexylethylboronic acid is 1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 .Chemical Reactions Analysis
Boronic acids, including 2-Cyclohexylethylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
2-Cyclohexylethylboronic acid has a boiling point of 284.1±23.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
2. Biological Labelling, Protein Manipulation, and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
Separation Technologies
Boronic acids are also used in separation technologies . For example, they are used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Synthesis and Catalysis
Applications of boronic acids abound in synthesis, catalysis, analytical chemistry, and biological systems . With the discovery of a wealth of new chemistry, in particular, the Suzuki-Miyaura cross-coupling reaction, together with their accessibility and ease of handling, boronic acids and boronates are now established as intermediates of great value and versatility .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including 2-Cyclohexylethylboronic acid, are used as reagents in this process . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protective Groups in Carbohydrate Chemistry
Boronic esters, which can be derived from boronic acids like 2-Cyclohexylethylboronic acid, are used as protective groups in carbohydrate chemistry . They are involved in processes for acylation, silylation, and alkylation of glycoside-derived boronates .
Safety And Hazards
Direcciones Futuras
Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propiedades
IUPAC Name |
2-cyclohexylethylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUYVCUESABMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1CCCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylethylboronic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

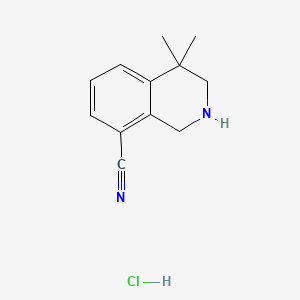
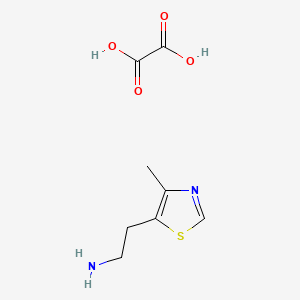
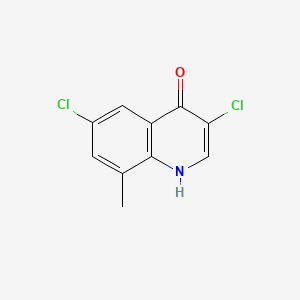
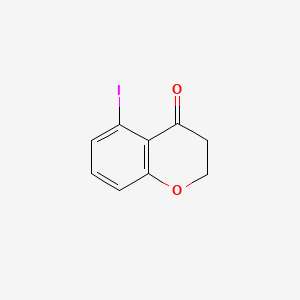
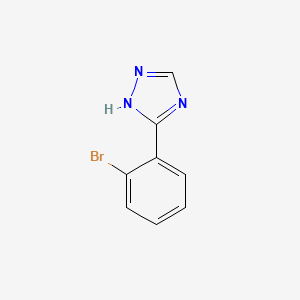
![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)
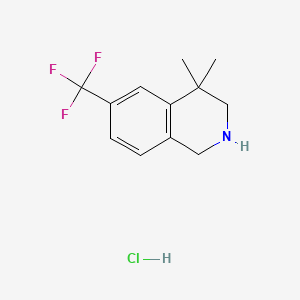
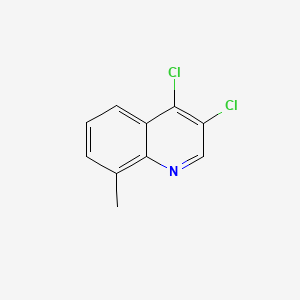
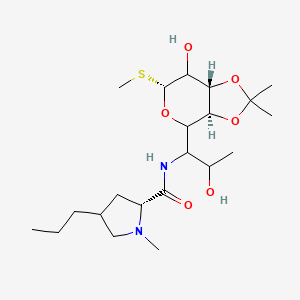
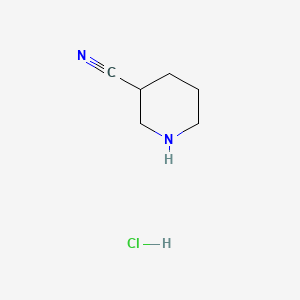
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
